molecular formula C13H20N2O2S B5821861 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B5821861
M. Wt: 268.38 g/mol
InChI Key: OJGILVHUXMUVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a chemical compound that belongs to the class of carboxamide compounds. It is also known as E7080 or lenvatinib. This compound has gained significant interest in scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves the inhibition of several kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and RET. By inhibiting these kinases, this compound prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several biochemical and physiological effects. It has been found to inhibit tumor growth, angiogenesis, and metastasis. It also induces apoptosis (programmed cell death) in cancer cells and inhibits the proliferation of endothelial cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments include its high potency and specificity. It is also relatively easy to synthesize and has a good safety profile. However, this compound is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One direction is to investigate its potential applications in the treatment of other types of cancer. Another direction is to study its effects on other pathways involved in tumor growth and angiogenesis. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves several steps. The first step involves the reaction between 2-ethylbutyric acid and thionyl chloride to form 2-ethylbutyryl chloride. This is followed by the reaction between 2-ethylbutyryl chloride and 4,5-dimethylthiophene-2-carboxamide to form 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be effective in the treatment of thyroid cancer, renal cell carcinoma, hepatocellular carcinoma, and endometrial cancer. This compound acts as a multi-kinase inhibitor and targets several pathways involved in tumor growth and angiogenesis.

properties

IUPAC Name

2-(2-ethylbutanoylamino)-4,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-5-9(6-2)12(17)15-13-10(11(14)16)7(3)8(4)18-13/h9H,5-6H2,1-4H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGILVHUXMUVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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